1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine
Overview
Description
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a synthetic organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine typically involves the reaction of piperazine with benzyl chloride and 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The benzyl and trifluoroethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with substituted benzyl or trifluoroethyl groups.
Scientific Research Applications
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoroethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. This property is crucial for its potential pharmacological effects, as it can reach its target sites more efficiently.
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the trifluoroethyl group, resulting in different chemical and pharmacological properties.
3-(2,2,2-Trifluoroethyl)piperazine: Lacks the benzyl group, affecting its overall activity and applications.
Uniqueness: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is unique due to the presence of both benzyl and trifluoroethyl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups enhances its versatility in various applications compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-(2,2,2-trifluoroethyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLGUSCALHYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210278 | |
Record name | Piperazine, 1-(phenylmethyl)-3-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279815-98-3 | |
Record name | Piperazine, 1-(phenylmethyl)-3-(2,2,2-trifluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279815-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(phenylmethyl)-3-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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